molecular formula C9H15N3O2 B13641318 Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B13641318
M. Wt: 197.23 g/mol
InChI Key: CFQCUFBONADWHW-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate is a pyrazole-containing ester derivative. Its structure comprises a 2,2-dimethylpropanoate backbone linked to a 4-aminopyrazole moiety. The amino group at the 4-position of the pyrazole ring confers polarity and hydrogen-bonding capability, distinguishing it from analogs with halogen or alkyl substituents.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-(4-aminopyrazol-1-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3

InChI Key

CFQCUFBONADWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

The synthesis of pyrazole derivatives, including methyl 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, generally involves the formation of the pyrazole core followed by functionalization steps. The core pyrazole ring is typically constructed by the condensation of hydrazines with β-dicarbonyl compounds under acidic or basic conditions.

Formation of the Pyrazole Core

  • Starting Materials: Hydrazine derivatives and β-dicarbonyl compounds (such as ethyl acetoacetate or substituted analogs).
  • Reaction Conditions: Acidic or basic medium, often refluxing in solvents like acetic acid or methanol.
  • Reaction Mechanism: The nucleophilic hydrazine attacks the β-dicarbonyl compound, leading to cyclization and formation of the pyrazole ring.

This method is well documented in the literature for synthesizing various pyrazole derivatives with different substituents.

Functionalization to Introduce the 2,2-Dimethylpropanoate Moiety

Subsequent steps involve the introduction of the 2,2-dimethylpropanoate ester group at the 3-position of the pyrazole ring. This can be achieved through:

  • Esterification: Conversion of the corresponding acid or acid chloride to the methyl ester using methanol in the presence of a base or acidic catalyst.
  • Mannich-type Reactions: Introduction of aminoalkyl groups at the 4-position of the pyrazole ring, followed by further functional group transformations to yield the amino-substituted pyrazole ester.

Reaction Conditions Summary Table

Step Reagents/Conditions Yield (%) Purity (%) Notes
Pyrazole core formation Hydrazine + β-dicarbonyl compound, reflux in acetic acid or methanol 85-95 >95 Classic cyclization reaction
Amination at 4-position Mannich reaction with dimethylamine hydrochloride and formaldehyde 70-85 >90 Introduces amino group at C-4
Esterification Acid chloride + methanol, NaOMe catalyst 75-90 >96 Methyl ester formation, high purity
Boc deprotection (if used) Aqueous HCl in ethyl acetate, room temp 75-90 >96 Rapid deprotection within 1-3 hours

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are typically employed:

Research Results and Observations

  • The rapid Boc deprotection method using aqueous hydrochloric acid in ethyl acetate allows efficient production of pyrazole esters with high yield and purity, significantly reducing reaction time compared to older methods.
  • The pyrazole core synthesis via hydrazine and β-dicarbonyl compounds is robust and yields high purity intermediates suitable for further functionalization.
  • Functionalization at the 4-position to introduce amino groups can be achieved via Mannich reactions or direct amination, facilitating the preparation of amino-substituted pyrazole esters.
  • Esterification using acid chlorides and methanol under basic conditions is a reliable method to obtain the methyl ester derivative with high chemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and substituted pyrazoles, which can further be utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to treat various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoate (CAS: 1508156-42-0)
  • Structural Difference: The 4-position of the pyrazole ring is substituted with bromine instead of an amino group .
  • Implications: Reactivity: Bromine acts as a leaving group, enabling further substitution (e.g., Suzuki coupling), whereas the amino group facilitates electrophilic aromatic substitution or acylation. Molecular Weight: Bromine increases molecular weight (261 g/mol vs. 197 g/mol for the target compound).
Methyl 3-(5-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-6-methoxypyridin-3-yl)-2,2-dimethylpropanoate
  • Structural Difference: The pyrazole is replaced by a pyridine ring, with additional substituents (trifluoromethyl, oxazolidinone) .
  • Implications: Electronic Properties: Pyridine’s lone nitrogen reduces basicity compared to pyrazole’s two adjacent nitrogens.

Variations in Ester Groups

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate (CAS: 154325-76-5)
  • Structural Difference : Ethyl ester replaces methyl, and the heterocycle is an indole with tert-butylthio and chlorobenzyl groups .
  • Implications: Lipophilicity: The ethyl ester increases logP compared to methyl, enhancing membrane permeability. Heterocycle Impact: Indole’s bicyclic structure allows π-π stacking interactions, contrasting with pyrazole’s smaller, monocyclic system.

Heterocycle Replacements

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
  • Structural Difference: Incorporates quinoline and indole moieties .
  • Implications: Aromatic Interactions: Quinoline’s fused benzene-pyridine system enables intercalation with biological targets, unlike pyrazole. Steric Effects: Bulkier substituents (quinolinylmethoxy) may hinder binding to compact active sites.

Research Findings and Inferences

  • Substituent Effects: Amino groups enhance solubility and reactivity in hydrogen-bonding contexts, while halogens (e.g., bromine) enable cross-coupling reactions .
  • Heterocycle Selection : Pyrazole’s dual nitrogen atoms offer unique electronic properties compared to pyridine or indole, influencing target affinity and synthetic versatility .
  • Ester Modifications : Ethyl esters improve lipophilicity for better absorption, whereas methyl esters prioritize metabolic simplicity .

Biological Activity

Methyl 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.27 g/mol
  • CAS Number : 1507101-66-7

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its pyrazole core structure. The following sections detail these activities:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, a study demonstrated that compounds similar to this compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

The compound has shown promising results against various microbial strains. In vitro studies have reported effective inhibition against Mycobacterium tuberculosis and several bacterial strains, including E. coli and Bacillus subtilis, at concentrations ranging from 6.25 µg/mL to 40 µg/mL . These findings suggest potential applications in treating infections caused by resistant strains.

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. A study involving an MTT assay showed that derivatives of this compound could reduce cell viability in various cancer cell lines. Specifically, the compound demonstrated significant antiproliferative effects against tumor cells while sparing normal fibroblasts .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

  • Cytokine Inhibition : The compound inhibits the NF-kB pathway, which is crucial in the inflammatory response, thereby reducing the secretion of pro-inflammatory cytokines.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis in malignant cells .

Case Study 1: Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharides (LPS). Results indicated a significant reduction in microglial activation and astrocyte proliferation in treated mice compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results showed a dose-dependent inhibition with an IC50 value comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

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